azanium;copper(1+);diacetate

Description

Contextualization within Copper(I) Coordination Chemistry

Copper(I) (Cu⁺) ions, with their d¹⁰ electron configuration, typically form diamagnetic complexes. Unlike the often colorful and paramagnetic copper(II) complexes, Cu(I) compounds are generally colorless unless charge-transfer bands are present. The coordination geometry of Cu(I) is predominantly linear (2-coordinate) or tetrahedral (4-coordinate), although trigonal planar (3-coordinate) arrangements are also known. The versatility in coordination number and geometry allows Cu(I) complexes to participate in a wide array of chemical transformations, most notably in catalysis, where they can readily undergo oxidation to the Cu(II) state. nih.gov The choice of ligands is crucial in stabilizing the Cu(I) oxidation state and tuning its reactivity.

Historical Perspectives on Copper(I) Acetate (B1210297) Complexes

Copper acetates have a long history, with copper(II) acetate being known since antiquity as the pigment verdigris. researchgate.net The study of copper(I) acetate is more recent. It is recognized as a colorless, diamagnetic compound that can be synthesized by heating a mixture of copper metal and anhydrous copper(II) acetate. researchgate.net Historically, ammonia (B1221849) solutions of copper(I) acetate have been utilized in industrial processes, such as for the absorption of olefins. rasayanjournal.co.in The development of modern synthetic chemistry has renewed interest in copper(I) acetate as a highly efficient and cost-effective catalyst. nih.gov

Structure

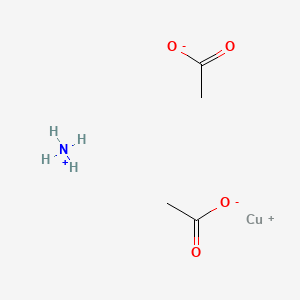

2D Structure

Properties

CAS No. |

43043-77-2 |

|---|---|

Molecular Formula |

C4H10CuNO4 |

Molecular Weight |

199.67 g/mol |

IUPAC Name |

azanium;copper(1+);diacetate |

InChI |

InChI=1S/2C2H4O2.Cu.H3N/c2*1-2(3)4;;/h2*1H3,(H,3,4);;1H3/q;;+1;/p-1 |

InChI Key |

PCUXAGHYTREZMN-UHFFFAOYSA-M |

Canonical SMILES |

CC(=O)[O-].CC(=O)[O-].[NH4+].[Cu+] |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry

Controlled Synthesis of Azanium;Copper(1+);Diacetate

The controlled synthesis of this compound is crucial for obtaining a product with desired characteristics for its applications. This involves carefully managing the reaction environment and the stoichiometry of the reactants.

A primary method for synthesizing this compound involves the direct reaction of a copper(I) source with acetic acid and ammonium (B1175870) hydroxide (B78521). A common copper(I) precursor for this route is copper(I) oxide (Cu₂O). The reaction is typically carried out under controlled conditions to prevent the oxidation of the copper(I) ion. The general reaction can be represented as:

Cu₂O + 4CH₃COOH + 2NH₄OH → 2[NH₄][Cu(CH₃COO)₂] + 3H₂O

This method offers a straightforward pathway to the desired compound, provided that the starting copper(I) material is pure and the reaction is conducted in an oxygen-free environment to avoid the formation of copper(II) impurities. Another direct approach involves the use of copper(I) salts, such as copper(I) chloride or iodide, which can react with ammonium acetate (B1210297). researchgate.netacs.org For instance, heating imidazolium (B1220033) halides with Cu₂O has been shown to be a direct route for N-heterocyclic carbene (NHC)-copper complexes. researchgate.net

Due to the higher stability and wider availability of copper(II) salts, reductive methods starting from copper(II) acetate are frequently employed. wikipedia.org In this approach, copper(II) acetate is reduced to copper(I) in the presence of a suitable reducing agent and ammonium acetate. A common method involves heating a mixture of anhydrous copper(II) acetate with copper metal. wikipedia.org

Cu + Cu(OAc)₂ → 2CuOAc

The resulting copper(I) acetate can then be treated with ammonium acetate to form the final product. Another approach involves the in situ generation of copper(I) from a copper(II) source during a reaction, such as in the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. beilstein-journals.org

A patented method describes reacting copper acetate (as the dihydrate) with ammonium acetate in a dilute aqueous ammonia (B1221849) solution at room temperature and atmospheric pressure. google.com This process yields a cuprammonium acetate complex in a solution with a specific pH range and copper content. google.com

The formation and properties of this compound are highly dependent on the reaction conditions. Key parameters that influence the outcome include temperature, pH, solvent, and the presence of a catalyst.

For instance, in the reductive synthesis from copper(II) acetate, the temperature must be carefully controlled. Copper(II) acetate decomposes at around 240°C, while the ammonium copper salt is stable up to 150°C. The pH of the solution is also critical; a specific pH range of 7.1 to 7.4 is noted for the formation of a stable cuprammonium acetate complex in an aqueous ammonia solution. google.com

The choice of solvent also plays a significant role. While many syntheses are performed in aqueous solutions, non-aqueous solvents like acetonitrile (B52724) can also be used, particularly when aiming for specific complexes like tetrakis(acetonitrile)copper(I). rsc.org The presence of a base, such as N,N-diisopropylethylamine (DIPEA), can also influence the reaction, as seen in some copper-catalyzed reactions. beilstein-journals.org

Table 1: Influence of Reaction Conditions on Synthesis

| Parameter | Condition | Effect on Product Formation |

| Temperature | Controlled heating | Prevents decomposition of the product and unwanted side reactions. |

| pH | 7.1 - 7.4 | Favors the formation of a stable cuprammonium acetate complex. google.com |

| Solvent | Aqueous vs. Non-aqueous | Determines the solubility of reactants and products, and can influence the complex formed. rsc.org |

| Catalyst/Base | Presence of a base like DIPEA | Can accelerate the reaction and influence the catalytic cycle. beilstein-journals.org |

| Atmosphere | Inert (e.g., Argon) | Prevents oxidation of Cu(I) to Cu(II). scirp.org |

Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a growing emphasis on developing environmentally friendly synthetic methods. Green chemistry principles are being applied to the synthesis of copper compounds, including those related to this compound, to minimize waste and the use of hazardous substances.

One approach involves using water as a solvent, which is non-toxic and readily available. rsc.orgnih.gov For example, an efficient one-pot synthesis of tetrakis(acetonitrile)copper(I) complexes has been developed in aqueous media. rsc.org Another green strategy is the use of biosynthetic methods. For instance, plant extracts, such as from Eclipta prostrata, have been used as reducing agents to synthesize copper nanoparticles from copper acetate solution without the need for surfactants or external energy. nih.gov This biosynthesis approach is considered safer for the environment. nih.gov

Mechanochemical methods, such as ball-milling, offer a solvent-free alternative to traditional solution-based synthesis. beilstein-journals.org These methods have been shown to be effective for copper-catalyzed reactions, sometimes leading to higher yields and shorter reaction times compared to conventional methods. beilstein-journals.org

Table 2: Green Synthesis Approaches

| Approach | Description | Advantages |

| Aqueous Synthesis | Using water as the reaction solvent. rsc.org | Non-toxic, inexpensive, and environmentally benign. rsc.org |

| Biosynthesis | Utilizing plant extracts or microorganisms as reducing and capping agents. nih.gov | Environmentally safe, avoids the use of harsh chemicals. nih.gov |

| Mechanochemistry | Solvent-free synthesis using mechanical force (e.g., ball-milling). beilstein-journals.org | Reduced solvent waste, can lead to higher efficiency. beilstein-journals.org |

Precursor Role in Copper-Based Material Fabrication

This compound and related copper(I) acetate compounds are valuable precursors for the fabrication of various copper-based materials. Their utility stems from the +1 oxidation state of copper, which is often a key requirement in the synthesis of materials like copper nanoparticles and certain catalysts.

Copper(I) acetate is a highly efficient dinuclear catalyst for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry" used in various fields including materials science and bioconjugation. researchgate.net The compound can be immobilized on supports like silica (B1680970) to create heterogeneous catalysts that are easily separable and recyclable. researchgate.net

Furthermore, copper acetate complexes serve as precursors for the synthesis of copper and copper oxide nanoparticles. nih.govscispace.com For instance, a copper(II) acetate bipyridine complex has been used to synthesize CuO, Cu/Cu₂O, and Cu₂O/CuO nanoparticles through different methods like microwave-assisted and solvothermal synthesis. scispace.com The choice of synthetic method allows for control over the size and phase of the resulting nanoparticles. scispace.com The thermal decomposition of copper acetate monohydrate is another route to produce copper oxide species. scirp.org

In the realm of advanced materials, copper(I) complexes are used in the synthesis of metal-organic frameworks (MOFs). researchgate.net For example, Cu₂O has been used as both a copper(I) source and an internal base for the direct synthesis of NHC-copper complexes, which can then be incorporated into MOFs. researchgate.net

Structural Elucidation and Characterization

Advanced Crystallographic Techniques

Crystallography is a cornerstone for determining the three-dimensional structure of crystalline materials, providing data on bond lengths, bond angles, and crystal packing. uhu-ciqso.es For copper(I) compounds, it reveals the specific coordination environment of the metal ion, which is crucial for understanding its chemical behavior.

While a definitive crystal structure for azanium;copper(1+);diacetate is not prominently reported in the literature, extensive crystallographic studies have been performed on closely related copper(I) and copper(II) acetate (B1210297) complexes. These studies serve as excellent models for understanding the structural motifs that this compound might adopt.

Copper(I) acetate has been structurally characterized as a polymer, demonstrating the ability of the acetate ligand to bridge metal centers. acs.org A notable example of a well-defined copper(I) acetate complex is the d¹⁰−d¹⁰ dimer, [Cu₂(dppm)₂(O₂CCH₃)]⁺. acs.org In this complex, two copper(I) ions are held in proximity by bridging bis(diphenylphosphino)methane (B1329430) (dppm) ligands, with a chelating acetate group. acs.org

For comparative purposes, the crystal structure of the copper(II) acetate dimer, [Cu₂(CH₃COO)₄(H₂O)₂], is one of the most classic examples of a paddlewheel structure. iucr.orgnih.gov In this arrangement, four acetate ligands bridge two copper atoms, resulting in a short Cu-Cu distance of approximately 2.64 Å. iucr.org Although this is a Cu(II) system, it highlights the versatile bridging capability of the acetate ligand in copper chemistry.

The table below summarizes crystallographic data for representative copper acetate complexes.

| Compound | Formula | Crystal System | Space Group | Key Structural Feature | Reference |

|---|---|---|---|---|---|

| Di-μ-bis(diphenylphosphino)methane-μ-acetato-dicopper(I) tetrafluoroborate | [Cu₂(dppm)₂(O₂CCH₃)]BF₄ | Triclinic | P1̄ | Dimeric d¹⁰−d¹⁰ complex with bridging phosphine (B1218219) ligands. | acs.org |

| Copper(II) Acetate Dihydrate | Cu₂(CH₃COO)₄·2H₂O | Monoclinic | C2/c | Binuclear paddlewheel structure with bridging acetate ligands. Cu-Cu distance of 2.64 Å. | iucr.org |

| Diaquatetrakis(4-chlorobenzoato)dicopper(II) | [Cu₂(ClC₆H₄COO)₄(H₂O)₂] | Monoclinic | P2₁/n | Distorted octahedral geometry around each Cu(II) in a paddlewheel structure. | nih.gov |

The d¹⁰ electronic configuration of copper(I) allows for a variety of coordination numbers and geometries, typically lacking the constraints of ligand field stabilization energy. Common coordination environments for Cu(I) are two-coordinate (linear), three-coordinate (trigonal planar), and four-coordinate (tetrahedral). nih.govacs.orgacs.org

In complexes related to copper(I) acetate, the coordination is dictated by the nature of the acetate binding and the presence of other ligands. The acetate ion can act as a monodentate, a bidentate chelating ligand, or, most commonly in polynuclear structures, as a bridging ligand. acs.orgiucr.org Distortions from these ideal geometries are common and are influenced by steric hindrance and crystal packing forces. For instance, in four-coordinate Cu(I) complexes, the geometry can deviate significantly from a perfect tetrahedron. mdpi.com In some cases, the coordination environment around the copper center is best described as being between two ideal geometries, such as distorted square-based pyramidal and elongated octahedral. researchgate.net

Solid-State Nuclear Magnetic Resonance Spectroscopy

Solid-state NMR (ssNMR) is a powerful, non-destructive technique for probing the local structure and electronic environment of atomic nuclei in solid materials. acs.org For copper(I) complexes, it is particularly valuable because the copper nuclei (⁶³Cu and ⁶⁵Cu) are NMR-active, providing a direct window into the metal center's environment. rsc.org

Both naturally occurring copper isotopes, ⁶³Cu (69.2% abundance) and ⁶⁵Cu (30.8% abundance), have a nuclear spin of I = 3/2. rsc.org Nuclei with I > 1/2 possess a nuclear electric quadrupole moment, which interacts with the local electric field gradient (EFG) at the nucleus. nih.gov For Cu(I) in environments with symmetry lower than cubic, this quadrupolar interaction is significant and often dominates the NMR spectrum. nih.govacs.org

The strength of this interaction is quantified by the quadrupolar coupling constant (Cq), which is directly proportional to the largest component of the EFG tensor. nih.gov The Cq value is highly sensitive to the coordination number and geometry of the copper(I) center. nih.govrsc.org Studies have shown that Cq values for ⁶³Cu in asymmetric Cu(I) sites can range from approximately 22 MHz to over 71 MHz. acs.orgacs.org Generally, Cq values increase as the coordination environment becomes more asymmetric. acs.orgrsc.org These large quadrupolar interactions result in very broad NMR powder patterns, often requiring specialized techniques like frequency-stepped acquisition with Hahn-echo or QCPMG pulse sequences for their detection. nih.govacs.org

While this compound lacks phosphorus, ³¹P ssNMR studies of analogous copper(I) phosphine complexes provide invaluable, transferable insights into ligand-metal interactions. acs.org Phosphorus-31 is a spin-1/2 nucleus, which simplifies its NMR spectra compared to quadrupolar nuclei. rasayanjournal.co.in

In the ³¹P cross-polarization magic-angle spinning (CP/MAS) NMR spectra of copper(I) phosphine complexes, the signal is typically split into a characteristic quartet. rasayanjournal.co.inacs.org This splitting arises from the indirect (J) spin-spin coupling and the residual dipolar coupling between the ³¹P nucleus and the quadrupolar ⁶³Cu and ⁶⁵Cu nuclei. acs.org The magnitude of the one-bond coupling constant, ¹J(⁶³Cu, ³¹P), can be extracted from these spectra and provides a measure of the covalent character of the Cu-P bond. nih.gov For example, ¹J(⁶³Cu, ³¹P) was found to be 1460 ± 10 Hz in Cu(PPh₃)₂NO₃ and 1163 ± 10 Hz in Cu(PPh₃)₂BH₄. acs.org Furthermore, analysis of the residual dipolar coupling in the ³¹P spectra can yield information about the orientation of the copper EFG tensor relative to the Cu-P bond axis. acs.orgacs.orgfigshare.com

The table below presents representative solid-state NMR parameters for several copper(I) complexes.

| Complex | Coordination | Nucleus | NMR Parameter | Value | Reference |

|---|---|---|---|---|---|

| Cu(I) Triazole Phosphine Complexes | Distorted 4-coordinate | ⁶³Cu | Cq | -17.2 to -23.7 MHz | figshare.com |

| [Cu(I)(diketiminate)(isocyanide)] | 2-coordinate | ⁶⁵Cu | Cq | 71.0 MHz | acs.org |

| Cu(PPh₃)₂NO₃ | 3-coordinate | ³¹P | ¹J(⁶³Cu,³¹P) | 1460 ± 10 Hz | acs.org |

| Cu(PPh₃)₂BH₄ | 4-coordinate | ³¹P | ¹J(⁶³Cu,³¹P) | 1163 ± 10 Hz | acs.org |

The electric field gradient (EFG) is a second-rank tensor that describes the spatial variation of the electric field at a nucleus, generated by the surrounding charge distribution. aps.orgresearchgate.net It is a key physical observable that links experimental NMR data to the electronic structure and bonding at the atomic level. nih.gov The EFG tensor is characterized by its principal components (Vₓₓ, Vᵧᵧ, Vzz) and an asymmetry parameter (η). researchgate.net By convention, |Vzz| ≥ |Vyy| ≥ |Vxx|, and the asymmetry parameter is defined as η = (Vyy - Vxx) / Vzz, ranging from 0 for an axially symmetric environment to 1 for a completely asymmetric one. researchgate.net

For copper(I) complexes, the magnitude of Vzz is directly related to the quadrupolar coupling constant (Cq = eQVzz/h). nih.gov The sign of Cq and the orientation of the EFG tensor's principal axes relative to the molecular frame can be determined by simulating the quadrupolar lineshapes observed in ⁶³Cu/⁶⁵Cu ssNMR spectra. nih.govacs.org This analysis is often complemented by quantum chemical calculations (e.g., Density Functional Theory) and by analyzing the effects of residual dipolar coupling in the spectra of adjacent nuclei, such as ³¹P in phosphine complexes. nih.govacs.orgfigshare.com For many four-coordinate copper(I) phosphine complexes, Cq(⁶³Cu) has been shown to be negative, with the largest component of the EFG tensor (Vzz) often being coincident with the principal component of the chemical shift tensor (δ₁₁). figshare.com

Compound Names Mentioned

| Trivial Name | IUPAC Name |

| Copper(I) Acetate | copper(1+) acetate |

| Copper(II) Acetate Dihydrate | diaquatetrakis(μ-acetato)dicopper(II) |

| This compound | This compound |

| Bis(diphenylphosphino)methane | (phenylphosphanediyl)bis(methylene))bis(diphenylphosphane) |

| Triphenylphosphine | Triphenylphosphane |

Vibrational Spectroscopy Analysis for Functional Group Identification

The acetate ion (CH₃COO⁻) is expected to exhibit several characteristic vibrational modes. These include the asymmetric and symmetric stretching vibrations of the carboxylate group (COO⁻), as well as bending and rocking modes of the methyl group (CH₃). The positions of the carboxylate stretching bands are particularly sensitive to the coordination environment of the acetate ion. In aqueous solutions of copper(II) acetate, for instance, four distinct carboxylate structures have been identified using Raman spectroscopy, corresponding to protonated, free, pseudobridging, and bidentate species, with C-C stretching modes appearing around 892, 928, 938, and 948 cm⁻¹, respectively. capes.gov.br For the acetate ion in general, the key vibrational assignments are well-established. cdnsciencepub.com

The ammonium (B1175870) cation (NH₄⁺) is characterized by its N-H stretching and bending vibrations. In a study on ammonium acetate, the N-H stretching vibrations were observed in the range of 3024-3586 cm⁻¹, while the N-H bending vibrations were found between 1533-1563 cm⁻¹. walshmedicalmedia.com

For this compound, an FTIR or Raman spectrum would be expected to show a combination of the vibrational modes of the acetate and ammonium ions. The coordination of the acetate ions to the copper(I) center would likely influence the positions of the carboxylate stretching frequencies compared to the free acetate ion. Analytical techniques like FTIR are considered suitable for confirming the presence of these functional groups in ammonium copper acetate salts.

A hypothetical data table of expected vibrational frequencies for the functional groups in this compound is presented below, based on the analysis of its components.

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| Ammonium (NH₄⁺) | N-H Stretch | 3000 - 3600 |

| N-H Bend | 1500 - 1570 | |

| Acetate (CH₃COO⁻) | C=O Asymmetric Stretch | ~1550 - 1650 |

| C-O Symmetric Stretch | ~1400 - 1450 | |

| C-C Stretch | ~900 - 950 | |

| CH₃ Bend | ~1340 - 1440 | |

| CH₃ Rock | ~1010 - 1050 |

This table is predictive and based on the analysis of individual components and related compounds. Actual experimental values may vary.

Coordination Chemistry and Ligand Interactions

Ligand Field Theory and Electronic Structure of Copper(I) Centers

The electronic configuration of the copper(I) ion is [Ar]3d¹⁰. With a completely filled d-subshell, the traditional view of ligand field theory (LFT), which often focuses on the splitting of d-orbitals and the resulting d-d electronic transitions, must be adapted. researchgate.net For a d¹⁰ ion like Cu(I), all d-orbitals are occupied, and therefore no d-d transitions can occur, which is consistent with the typical colorless nature of many Cu(I) compounds. youtube.com

In a d¹⁰ complex, the concept of d-orbital splitting primarily relates to the energy levels of the fully occupied orbitals rather than dictating magnetic properties or visible absorption spectra as in d¹-d⁹ ions. libretexts.org The geometry of the complex is a key determinant of how the ligand orbitals interact with the metal d-orbitals. Copper(I) complexes commonly adopt geometries that minimize ligand-ligand repulsion, such as linear (2-coordinate) or tetrahedral (4-coordinate) arrangements. nih.govresearchgate.net

For the [Cu(CH₃COO)₂]⁻ anion in azanium;copper(1+);diacetate, a linear, 2-coordinate geometry is a plausible structure, with the two acetate (B1210297) ligands binding to the copper(I) center through their oxygen atoms. In such a linear arrangement, the copper(I) ion would utilize sp hybridization to form two σ-bonds with the ligands.

While the d-subshell is full, the electrostatic field created by the ligands still removes the degeneracy of the d-orbitals. In a simplified linear LFT model, the d-orbitals would split into three energy levels. The d₂² orbital experiences the strongest interaction along the bonding axis, while the dₓ₂-y₂ and dₓᵧ orbitals, and the dₓz and dᵧz orbitals form the remaining tiers. Although there are no empty d-orbitals for electronic transitions, this energy splitting is relevant for understanding the complex's total energy and its propensity to undergo redox reactions or ligand exchange.

| Property | Description |

| Central Ion | Copper(I), Cu⁺ |

| Electronic Configuration | [Ar] 3d¹⁰ |

| d-d Transitions | None (d-shell is full) |

| Typical Coordination Number | 2 or 4 |

| Plausible Geometry for [Cu(CH₃COO)₂]⁻ | Linear |

| Hybridization (Linear) | sp |

This table summarizes the fundamental electronic and structural properties of the copper(I) center in the context of the diacetate complex.

The acetate (CH₃COO⁻) ligands play a critical role in modulating the electronic properties of the copper(I) center. As carboxylate anions, acetate ligands are σ-donors, providing electron density to the metal center. mdpi.com This donation of electron density from the two anionic acetate ligands significantly increases the electron density on the Cu(I) ion.

This increased electron density has a direct impact on the electrophilicity of the copper center. The Cu(I) ion in [Cu(CH₃COO)₂]⁻ is substantially less electrophilic (a softer acid) compared to a solvated or bare Cu⁺ ion. This reduced electrophilicity influences its interaction with other potential ligands and its reactivity in catalytic cycles. The stability of the complex is enhanced by the donation from the acetate ligands, which helps to satisfy the Lewis acidic character of the Cu(I) ion. beilstein-journals.org The interaction is primarily a d → π interaction between the copper d-orbitals and the aromatic π system of the ligands. cmu.edu

Redox Chemistry of Copper(I)/Copper(II) Systems in this compound Context

The redox couple Cu(I)/Cu(II) is central to the chemistry of copper. The relative stability of these oxidation states is highly dependent on the nature of the coordinating ligands. Acetate ligands are capable of stabilizing both Cu(I) and Cu(II) ions, thereby playing a crucial role in the redox chemistry of copper acetate systems. nih.gov

The oxidation of Cu(I) to Cu(II) involves the removal of an electron from the filled d¹⁰ shell, resulting in a d⁹ configuration for Cu(II). The Cu(II) state typically favors different coordination geometries (like square planar or distorted octahedral) compared to Cu(I). chinesechemsoc.org The presence of acetate can influence the redox potential of the Cu(II)/Cu(I) couple. For instance, in certain reactions, the Cu(II)/Cu(I) redox potential is significantly affected by the presence of acetate, highlighting the stabilizing effect of the ligand on the different oxidation states. nih.gov The formation of dimeric structures, often seen with copper(II) acetate where two copper centers are bridged by acetate ligands, can also play a role in the redox mechanism. atamanchemicals.comwikipedia.org Studies have shown that under anaerobic conditions, Cu(II) acetate can oxidize substrates to generate Cu(I) acetate, demonstrating the accessibility of this redox equilibrium. nih.gov This reactivity is fundamental in various copper-catalyzed reactions where the catalyst cycles between the +1 and +2 oxidation states. beilstein-journals.orgfrontiersin.org

Ligand Exchange Dynamics and Stability of Coordination Sphere

Ligand exchange involves the substitution of one or more ligands in the coordination sphere of a metal ion by other ligands. savemyexams.com For this compound, this dynamic process primarily concerns the dissociation or replacement of the acetate ligands from the [Cu(CH₃COO)₂]⁻ complex. The stability of this coordination sphere is a measure of the thermodynamic favorability of the complex's formation.

[Cu(CH₃COO)₂]⁻ + nL ⇌ [Cu(CH₃COO)(L)ₙ₋₁] + CH₃COO⁻

where L represents a competing ligand or solvent molecule. The rate and equilibrium position of this reaction are influenced by several factors, most notably the nature of the solvent and the pH of the solution. pnas.orgchinesechemsoc.org

The solvent plays a critical role in the stability of coordination complexes. researchgate.net Coordinating solvents can directly compete with the acetate ligands for a position in the copper(I) coordination sphere. mdpi.comrsc.org For example, in solvents like acetonitrile (B52724) (CH₃CN) or dimethyl sulfoxide (B87167) (DMSO), the solvent molecules can coordinate to the Cu(I) center, potentially displacing an acetate ligand and shifting the equilibrium towards dissociation. researchgate.net

The stability of copper(I) complexes has been shown to vary significantly with the solvent, with some solvents providing greater stability than others. researchgate.netresearchgate.net The solvating ability of the solvent, which can be quantified by parameters like the Gutmann donor number (DN), is a key factor. researchgate.net Solvents with high donor numbers are more effective at solvating the metal ion and can promote ligand dissociation. Conversely, non-coordinating solvents would favor the stability of the intact [Cu(CH₃COO)₂]⁻ complex. The presence of water can also lead to the formation of aquated copper species, further complicating the equilibria. researchgate.net

Influence of Selected Solvents on Complex Stability:

| Solvent | Coordinating Ability | Expected Effect on [Cu(CH₃COO)₂]⁻ Stability |

| Acetonitrile (CH₃CN) | Strong | Can displace acetate, decreasing stability. mdpi.com |

| Water (H₂O) | Moderate | Can form aqua-complexes, potential for hydrolysis. ubc.ca |

| Methanol (B129727) (MeOH) | Moderate | Can act as a coordinating Lewis acid. rsc.org |

| Non-coordinating Solvents | Weak | Favors stability of the intact complex. |

This interactive table outlines the expected influence of different solvent types on the stability of the copper(I) diacetate complex.

The pH of the solution has a profound effect on the stability of the this compound complex due to the acid-base properties of the acetate ligand. nih.gov Acetate is the conjugate base of a weak acid, acetic acid (CH₃COOH, pKa ≈ 4.76).

At low pH (acidic conditions), the concentration of protons (H⁺) is high. These protons will compete with the copper(I) ion for the acetate ligands, leading to the protonation of acetate to form acetic acid:

CH₃COO⁻ + H⁺ ⇌ CH₃COOH

This reaction effectively reduces the concentration of free acetate available to coordinate with the copper(I) ion, shifting the complex formation equilibrium to the left and causing the dissociation of the [Cu(CH₃COO)₂]⁻ complex. tandfonline.com Therefore, the complex is expected to be significantly less stable in acidic solutions.

Conversely, in neutral to alkaline solutions (pH > 6), the acetate ligand is fully deprotonated and readily available to coordinate with the copper(I) center. Under these conditions, the complex exhibits its maximum stability. cmu.edu This pH-dependent stability is a critical consideration in applications such as catalysis or chemical synthesis, where the reaction medium's pH must be controlled to maintain the integrity of the active copper complex. ubc.cad-nb.info

Aggregation Phenomena in Dinuclear Copper(I) Acetate Species

The coordination chemistry of copper(I) is distinguished by its d¹⁰ electron configuration, which predisposes it to forming complexes with diverse geometries and a notable tendency towards aggregation. While the mononuclear complex anion, diacetatocuprate(I), as found in this compound, is a stable entity, it often serves as a building block for more complex, aggregated species, particularly dinuclear structures. This aggregation is a thermodynamically favorable process driven by a combination of ligand bridging capabilities and metal-metal interactions.

The primary driving force behind the dimerization of copper(I) acetate species is the versatile coordination mode of the acetate ligand. Acetate (CH₃COO⁻) is an effective bridging ligand, capable of linking two metal centers simultaneously through its two carboxylate oxygen atoms. In the formation of dinuclear copper(I) structures, acetate ligands typically adopt a bridging (μ) conformation, creating a stable [Cu₂(μ-O₂CCH₃)₂] core. This arrangement effectively brings the two copper(I) centers into close proximity.

A second, crucial factor promoting aggregation is the phenomenon of cuprophilicity, or cuprophilic interactions. This refers to a weak, attractive interaction between two closed-shell Cu(I) centers. Despite the absence of formal metal-metal bonding predicted by simple molecular orbital theory, these d¹⁰-d¹⁰ interactions are significant enough to influence molecular structure and stability. The observed Cu···Cu distances in these dinuclear species are typically shorter than the sum of their van der Waals radii (approx. 2.80 Å) but longer than a covalent Cu-Cu single bond, providing clear evidence of this attractive force.

Detailed structural analyses, primarily from X-ray crystallography of analogous copper(I) carboxylate dimers, have provided precise metric parameters that define these aggregated species. The data reveal the subtle interplay between the bridging ligands and the cuprophilic attraction.

Interactive Data Table: Structural Parameters of a Representative Dinuclear Copper(I) Carboxylate Core

The following table presents typical structural data derived from crystallographic studies of dinuclear copper(I) carboxylate complexes, which serve as a model for the aggregation products of this compound.

| Structural Parameter | Typical Value (Å / °) | Scientific Significance |

|---|---|---|

| Cu···Cu Internuclear Distance | 2.55 - 2.65 Å | Significantly shorter than the van der Waals contact distance (~2.80 Å), indicating a stabilizing cuprophilic interaction between the d¹⁰ metal centers. |

| Cu-O Bond Distance (Bridging Acetate) | 1.95 - 2.05 Å | Represents the bond length within the robust [Cu₂(μ-O₂CCH₃)₂] core that holds the dinuclear unit together. |

| Cu-O Bond Distance (Terminal Acetate) | 1.90 - 1.98 Å | Often slightly shorter than bridging bonds, reflecting a stronger, localized interaction with a single copper center. |

| O-Cu-O Bond Angle (within a chelating acetate) | ~60 - 65° | The acute angle is characteristic of the strained four-membered ring formed by a chelating carboxylate group. |

| Coordination Geometry around Cu(I) | Distorted Trigonal Planar | A common geometry for three-coordinate Cu(I), reflecting the electronic and steric environment created by the acetate ligands. |

Mechanistic Studies of Reactivity and Transformation

Electrochemical Reduction Mechanisms and Product Selectivity

Copper is a unique electrocatalyst for the carbon dioxide reduction reaction (CO₂RR) due to its ability to produce significant quantities of C-C coupled products (C₂ products) like ethylene (B1197577), ethanol (B145695), and acetate (B1210297). nsf.govrsc.org The selectivity among these valuable products is highly dependent on the catalyst's morphology, surface structure, and the local reaction environment, such as electrolyte pH. nsf.govchemrxiv.orgresearchgate.net

The mechanism for acetate formation during electrochemical CO₂ or CO reduction on copper surfaces has been a subject of considerable research. nsf.govrsc.org A prevailing mechanistic model suggests that acetate is not formed directly on the catalyst surface but rather through a solution-phase reaction involving a stable intermediate that desorbs from the electrode. nsf.govrsc.orgchemrxiv.orgchemrxiv.org

The proposed pathway involves the following key steps:

CO Dimerization and Reduction : The reaction begins with the electrochemical reduction of CO (either supplied directly or formed from CO₂) on the copper surface. C-C coupling occurs, leading to key intermediates like *OCCOH or *CCO. nih.gov

Formation of Ketene (B1206846) : Further reduction and protonation steps lead to the formation of a ketene intermediate (*CH₂CO). chinesechemsoc.org This ketene is a stable, closed-shell molecule that can desorb from the catalyst surface into the electrolyte. nsf.govchemrxiv.org

Solution-Phase Hydrolysis : Once in the bulk electrolyte, the desorbed ketene reacts with hydroxide (B78521) ions (OH⁻) in the solution to form acetate. nsf.govrsc.org

This mechanism explains several experimental observations regarding acetate selectivity:

pH Dependence : Acetate selectivity increases with higher electrolyte pH (i.e., higher OH⁻ concentration), which accelerates the hydrolysis of ketene in the solution. nsf.govrsc.orgchinesechemsoc.org

Mass Transport Effects : The local mass transport properties near the catalyst surface are crucial. Low catalyst roughness and efficient transport of ketene away from the surface into the bulk electrolyte favor acetate formation. nsf.govchemrxiv.orgresearchgate.net Conversely, on highly structured catalysts with significant transport limitations, ketene may be trapped near the surface and undergo further reduction to other C₂ products like ethanol. nsf.gov

Theoretical studies and in-situ spectroscopy have provided support for this pathway, identifying potential intermediates and rationalizing the observed selectivity trends. nih.govchinesechemsoc.org The potential-limiting step for the formation of C₂ products, including acetate, is often the reduction of *CHCO to *CH₂CO. chinesechemsoc.org

| Parameter | Effect on Acetate Selectivity | Rationale |

| Electrolyte pH | Increases with higher pH | Higher [OH⁻] accelerates the hydrolysis of the ketene intermediate in the solution phase. nsf.govrsc.org |

| Catalyst Roughness | Decreases with higher roughness | Increased roughness can trap the ketene intermediate near the surface, favoring further reduction to ethanol over desorption and hydrolysis to acetate. nsf.govchemrxiv.org |

| Applied Potential | Varies significantly | The formation rates of different C₂ products have different potential dependencies, leading to potential-dependent selectivity. rsc.orgchemrxiv.org |

Influence of Electrolyte Conditions and Catalyst Morphology on Selectivity

The selectivity of reactions catalyzed by copper complexes is profoundly influenced by the surrounding electrolyte conditions and the physical morphology of the catalyst. These factors can alter reaction pathways, stabilize intermediates, and affect mass transport, thereby directing the reaction toward desired products.

In the context of electrochemical CO2 reduction using copper-based catalysts, electrolyte composition is a critical parameter. The concentration and identity of electrolyte ions can modify the catalyst's surface and the local reaction environment. For instance, the choice of electrolyte anion (e.g., ClO4⁻, Cl⁻, Br⁻, I⁻) on copper surfaces has been shown to significantly alter the formation rates of ethylene and ethanol. Generally, Faradaic efficiencies for these C2 products increase in the order of ClO4⁻ → Cl⁻ → Br⁻ → I⁻. This is correlated with a higher population of adsorbed carbon monoxide (*CO), a key intermediate, on the catalyst surface in the presence of iodide. Furthermore, cation identity and concentration play a role; they can influence the interfacial water structure and local electric fields, which in turn stabilize intermediates crucial for the formation of C2+ products.

Catalyst morphology, including surface roughness, crystal facet exposure, and particle size, is another determining factor for selectivity. The evolution of the catalyst's morphology during the reaction can lead to changes in product distribution over time. For example, different nanostructured copper catalysts exhibit preferences for different products. Cube-like and dodecahedron-like copper nanocrystals tend to enhance the formation of C2 products like ethylene and ethanol. In contrast, octahedron-like nanocrystals favor the production of C1 compounds such as methane (B114726) and carbon monoxide. This selectivity is attributed to the dominant crystal facets present; the Cu(100) facet is believed to facilitate C-C coupling for C2+ products, while the Cu(111) facet is linked to methane generation. The stabilization of the Cu(1+) oxidation state, often in conjunction with high-curvature morphologies like nanoneedles, has been shown to improve both the activity and selectivity of C2 product formation.

| Factor | Condition | Effect on Selectivity | Favored Products |

|---|---|---|---|

| Catalyst Morphology | Cube-like / Dodecahedron-like Nanocrystals (exposed Cu(100) facets) | Enhances C-C coupling | Ethylene, Ethanol (C2) |

| Octahedron-like Nanocrystals (exposed Cu(111) facets) | Promotes C1 pathway | Methane, Carbon Monoxide (C1) | |

| Electrolyte Anion | Perchlorate (ClO4-) | Lower C2 product formation | - |

| Iodide (I-) | Enhances C2 product formation | Ethylene, Ethanol (C2) | |

| Oxidation State | Stabilized Cu(1+) on high-curvature surface | Improves C2 selectivity and activity | Ethylene, Acetate, Ethanol (C2+) |

Thermal Decomposition Pathways of Azanium;Copper(1+);Diacetate

The thermal decomposition of copper acetate, particularly copper(II) acetate monohydrate which serves as a common proxy in thermal studies, is a multi-step process involving dehydration, decomposition of the anhydrous salt, and subsequent oxidation or transformation of the solid residues. The precise nature of the intermediates and final products depends significantly on the surrounding atmosphere (e.g., air or an inert gas like argon).

In an air atmosphere, the decomposition of copper(II) acetate monohydrate typically proceeds through three main stages:

Dehydration: The first step, occurring at temperatures generally below 168°C (with some studies noting a range of 25-225°C), involves the loss of the water of hydration to form anhydrous copper(II) acetate. Some research suggests the formation of copper acetate peroxides between 100-150°C, which can affect the dehydration process.

Decomposition: The anhydrous copper acetate then decomposes in a temperature range of approximately 168–302°C. This stage involves the breakdown of the acetate ligands, releasing volatile organic products such as acetic acid and acetone. The initial solid products are a mixture of metallic copper (Cu), copper(I) oxide (Cu2O), and copper(II) oxide (CuO).

Oxidation: In the final stage, at higher temperatures (e.g., 302–500°C), the metallic copper and copper(I) oxide formed in the previous step are oxidized by the atmospheric oxygen to form the more stable copper(II) oxide (CuO) as the final solid product.

Under an inert atmosphere, such as argon, the decomposition pathway is altered. While the initial dehydration and decomposition steps are similar, the final oxidation step is prevented. The decomposition of the anhydrous salt in an inert atmosphere typically concludes at a lower temperature (around 275°C) and results in metallic copper as a primary solid product.

| Stage | Temperature Range (°C) | Process | Solid Products | Volatile Products |

|---|---|---|---|---|

| 1. Dehydration | ~100 - 168 | Loss of water of hydration. | Anhydrous Copper(II) Acetate | Water (H2O) |

| 2. Decomposition | ~168 - 302 | Breakdown of anhydrous salt. | Mixture of Cu, Cu2O, CuO | Acetic Acid, Acetone |

| 3. Oxidation | ~302 - 500 | Oxidation of Cu and Cu2O. | Copper(II) Oxide (CuO) | - |

Catalytic Applications and Performance

Homogeneous Catalysis with Azanium;Copper(1+);Diacetate Systems

In homogeneous catalysis, copper(I) acetate (B1210297) is valued for its ability to effectively catalyze reactions in the same phase as the reactants, allowing for mild reaction conditions. researchgate.net It has proven to be a practical and highly efficient catalyst for several synthetic methodologies. researchgate.net An early example of its use involved a copper(I) acetate quinoline (B57606) solution for the hydrogenation of quinone. While molecular N-heterocyclic carbene (NHC) dicopper complexes can be highly effective, copper(I) acetate often presents a more cost-effective alternative for homogeneous CuAAC reactions. researchgate.net

Ligand Design and Activity Enhancement

The catalytic activity of copper(I) acetate systems can be significantly modulated through the strategic design and use of ligands. Ligands not only stabilize the copper(I) oxidation state but also influence the catalyst's solubility, reactivity, and selectivity.

Key aspects of ligand design include:

Stabilization: Phosphine (B1218219) ligands, such as triphenylphosphine, are commonly employed to stabilize the Cu(I) center and prevent oxidation to the less active Cu(II) state.

Bidentate and Polydentate Ligands: Ligands containing multiple donor atoms (e.g., nitrogen and oxygen) can form stable chelate complexes with the copper center. Acetate itself can function as a bidentate ligand. researchgate.netacs.org Nitrogen-based ligands like 1,8-naphthyridine (B1210474) can promote the formation of bimetallic active species, which are often more effective in CuAAC reactions. acs.org

Chiral Ligands: For asymmetric synthesis, chiral ligands are essential. For instance, a chiral sulfoxide-phosphine ligand used with copper(I) acetate has been shown to achieve high enantioselectivity in the borylcupration of styrene. rsc.org

Electronic and Steric Tuning: The electronic properties (electron-donating or -withdrawing) and steric bulk of the ligand can be fine-tuned to optimize catalytic performance for specific substrates. For example, in a copper-catalyzed hydroboration, the bulky phosphine ligand Xantphos was found to be optimal. acs.org

Interestingly, in some reactions, exogenous ligands are not required. It has been shown that "bare" phenylethynylcopper(I) can act as a catalytic intermediate, which is then activated by acetic acid to efficiently catalyze the azide-alkyne cycloaddition. researchgate.net

Substrate Scope and Reaction Selectivity

Copper(I) acetate-based catalytic systems exhibit a broad substrate scope and often provide excellent reaction selectivity. In the context of the CuAAC reaction, the catalyst is compatible with a wide array of functional groups, including esters, ethers, amides, and thioethers, without leading to common side reactions like Glaser coupling. nih.gov This tolerance allows for the synthesis of complex molecules without the need for extensive protecting group strategies.

The reaction typically proceeds with high regioselectivity, exclusively yielding the 1,4-disubstituted 1,2,3-triazole isomer. nih.govscispace.com This high degree of control is a hallmark of the "click chemistry" concept. The versatility of the catalyst has been demonstrated in its application to a wide range of azide (B81097) and alkyne substrates, consistently affording the desired triazole products in excellent yields, even at low catalyst loadings. researchgate.net Furthermore, copper(I) acetate has been successfully employed in diverse transformations such as the hydroformylation of vinyl arenes and the triboration of terminal alkynes, showcasing its broad applicability in organic synthesis. d-nb.infodicp.ac.cn

Table 1: Substrate Scope in Copper(I) Acetate-Catalyzed Hydroboration of 1,3-Enynes

| Entry | Substrate | Product | Yield (%) |

| 1 | Phenyl-substituted enyne | 2-Boryl-1,3-diene | 73 |

| 2 | para-Methylphenyl-substituted enyne | Corresponding 2-boryl-1,3-diene | 78 |

| 3 | meta-Methylphenyl-substituted enyne | Corresponding 2-boryl-1,3-diene | 69 |

| 4 | para-Methoxyphenyl-substituted enyne | Corresponding 2-boryl-1,3-diene | 81 |

| 5 | Thioether-containing enyne | Corresponding 2-boryl-1,3-diene | 58 |

| 6 | Trifluoromethyl-substituted enyne | Corresponding 2-boryl-1,3-diene | 51 |

Data sourced from a study on the cis-hydroboration of 1,3-enynes. acs.org

Heterogeneous Catalysis Utilizing this compound Precursors

Copper(I) acetate is not only a potent homogeneous catalyst but also an excellent precursor for the development of heterogeneous catalysts. nih.gov Heterogeneous systems, where the catalyst is in a different phase from the reactants, offer significant advantages, including simplified catalyst separation, recovery, and recycling, which are crucial for sustainable and industrial chemical processes. scispace.commdpi.com Due to its cost-effectiveness and high efficiency, copper(I) acetate is particularly well-suited for use in heterogeneous catalysis. researchgate.net

Catalyst Immobilization and Support Effects (e.g., Silica-supported)

Immobilizing copper(I) acetate onto solid supports is a common strategy to create robust heterogeneous catalysts. Silica (B1680970) (SiO₂) is a frequently used support material due to its low cost, high thermal and mechanical stability, large surface area, and porous structure. mdpi.com

The preparation of a silica-supported copper(I) acetate catalyst can be achieved by impregnating silica gel with a solution of dinuclear copper(I) acetate. mdpi.com The resulting Cu(I)-SiO₂ material has demonstrated high catalytic activity in CuAAC reactions, effectively producing a variety of 1,4-disubstituted 1,2,3-triazoles in excellent yields under mild conditions, such as at room temperature in an aqueous ethanol (B145695) solvent system. researchgate.netmdpi.com The support is not merely an inert scaffold; the interaction between the copper species and the silica surface can significantly influence the catalyst's performance. Other materials, such as layered double hydroxides and poly(3-carboxythiophene)-modified multi-walled carbon nanotubes, have also been successfully used as supports. tandfonline.comias.ac.in

Reusability and Stability of Heterogeneous Catalysts

A primary advantage of heterogeneous catalysts derived from copper(I) acetate is their reusability and stability. After a reaction is complete, the solid catalyst can be easily recovered by simple filtration, washed, and reused in subsequent reaction cycles. scispace.commdpi.com

Silica-supported copper(I) acetate catalysts have shown excellent recyclability, maintaining high catalytic activity for up to five consecutive runs with only a minor decrease in efficiency. mdpi.commdpi.com Similarly, a catalyst prepared by anchoring a Cu(I) complex on silica could be reused for at least five cycles. mdpi.com In some systems, catalysts have been reused up to ten times without significant decomposition. mdpi.com However, leaching of the active copper species from the support can occur over multiple cycles, leading to a gradual reduction in catalytic performance. ias.ac.in Despite this, the ability to reuse these catalysts multiple times significantly enhances their economic and environmental viability. mdpi.com

Table 2: Reusability of a Silica-Anchored Copper(I) Catalyst

| Cycle | Yield (%) |

| 1 | 95 |

| 2 | 95 |

| 3 | 94 |

| 4 | 92 |

| 5 | 91 |

Data represents a typical recycling experiment for a Cu(I)-SiO₂ catalyst in an azide-alkyne cycloaddition reaction. mdpi.com

Specific Reaction Types Catalyzed by this compound

Copper(I) acetate catalyzes a diverse range of chemical reactions, making it a valuable tool in synthetic organic chemistry. chemimpex.comcore.ac.uk

Prominent examples include:

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the most well-documented application. Copper(I) acetate is a highly efficient catalyst for this "click" reaction, which provides a straightforward and highly selective route to 1,4-disubstituted 1,2,3-triazoles. researchgate.netnih.govscispace.com

Carbon-Heteroatom (C-X) Bond Formation: The catalyst is effective in Ullmann-type coupling reactions, facilitating the formation of C-N, C-O, and C-S bonds, which are fundamental transformations in the synthesis of pharmaceuticals and agrochemicals. scispace.comcore.ac.uk

Oxidation Reactions: It can be used as a catalyst for the oxidation of phenols. wikipedia.org

Cross-Coupling Reactions: Copper(I) acetate participates in Sonogashira-type cross-coupling reactions, which form carbon-carbon bonds between aryl halides and terminal alkynes. core.ac.uk It also plays a role in bimetallic catalytic systems, often with palladium, for various C-C bond-forming reactions. rsc.org

Hydrofunctionalization Reactions: The catalyst has been applied to the hydroboration of enynes and the formal hydroformylation of vinyl arenes, demonstrating its utility in adding hydrogen and other functionalities across double and triple bonds. acs.orgdicp.ac.cn

Oxidative Coupling Reactions

No data is available for the use of this compound in oxidative coupling reactions.

Amidation Reactions

No data is available for the use of this compound in amidation reactions.

Stereoselective Transformations

No data is available for the use of this compound in stereoselective transformations.

Advanced Spectroscopic Investigations

X-ray Absorption Spectroscopy (XAS) for Oxidation State and Coordination Environment

X-ray Absorption Spectroscopy (XAS) is a powerful, element-specific tool used to probe the local electronic and geometric structure of a metal center in a complex. calstate.edu The technique is divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).

The XANES region of the spectrum is particularly sensitive to the oxidation state and coordination geometry of the absorbing atom. For a copper(I) complex like azanium;copper(1+);diacetate, the Cu K-edge XANES spectrum is expected to show distinct features confirming the +1 oxidation state. The energy of the absorption edge for Cu(I) is typically lower than that for Cu(II) or Cu(III) complexes. calstate.edu A shift of approximately 1-3 eV to higher energy is observed for each successive increase in oxidation state. calstate.edu

Furthermore, the pre-edge region of the XANES spectrum provides information about the coordination geometry. A weak pre-edge feature, typically assigned to the 1s → 4p transition in Cu(I) complexes, can vary in intensity and shape depending on the symmetry of the copper site. researchgate.net For instance, in four-coordinate Cu(I) complexes, this transition tends to be less intense and broader as the coordination geometry deviates from perfect tetrahedral symmetry. researchgate.net The EXAFS region, through analysis of oscillations past the absorption edge, can yield precise information on the bond distances and coordination numbers of the atoms immediately surrounding the copper center.

Table 1: Typical Cu K-edge XANES Features for Different Copper Oxidation States

| Oxidation State | Edge Position (eV) | Pre-edge Feature Assignment | Typical Intensity |

| Cu(I) | ~8983-8984 | 1s → 4p | Weak to moderate |

| Cu(II) | ~8986-8988 | 1s → 3d (quadrupole), 1s → 4p (shakedown) | Weak (1s→3d), Stronger (1s→4p) |

| Cu(III) | ~8989-8991 | 1s → 3d (ligand hole) | Intense |

Note: The exact energy values can vary depending on the ligand environment.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Intermediates

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. The copper(I) ion has a d¹⁰ electronic configuration, meaning all its d-orbitals are filled, and it has no unpaired electrons. libretexts.org Consequently, this compound is diamagnetic and therefore EPR silent. libretexts.org

However, EPR spectroscopy is an exceptionally sensitive tool for detecting the presence of paramagnetic species, which in this context would primarily be copper(II) impurities or intermediates. nih.gov If the copper(I) center undergoes oxidation to copper(II) (a d⁹ species with one unpaired electron), an EPR signal would become observable. libretexts.org

The analysis of the EPR spectrum of a Cu(II) species can provide detailed information about its electronic structure and coordination environment. ethz.ch The spectrum is characterized by g-values and hyperfine coupling constants (A). The nuclear spin of copper (I = 3/2) splits the EPR signal into four lines. libretexts.org The values of g and A are anisotropic, meaning they depend on the orientation of the complex with respect to the external magnetic field, and can reveal the geometry of the Cu(II) center (e.g., tetrahedral or axially elongated octahedral). libretexts.org Thus, while the parent Cu(I) compound is EPR silent, EPR is crucial for assessing its stability against oxidation and characterizing any resulting paramagnetic products.

Table 2: Representative EPR Parameters for a Typical Axially Elongated Copper(II) Complex

| Parameter | Description | Typical Value |

| g∥ | g-value parallel to the principal axis | > 2.2 |

| g⊥ | g-value perpendicular to the principal axis | ~2.05 - 2.08 |

| A∥ (MHz) | Hyperfine coupling constant parallel to the principal axis | 400 - 600 |

| A⊥ (MHz) | Hyperfine coupling constant perpendicular to the principal axis | < 100 |

Photophysical Properties of Copper(I) Compounds and Charge Transfer States

Copper(I) complexes are known for their rich photophysical properties, which stem from their d¹⁰ electronic configuration that prevents quenching of excited states by low-energy d-d transitions. mdpi.com These compounds often exhibit intense absorption bands in the UV-visible region, which are typically assigned to metal-to-ligand charge transfer (MLCT) transitions. mdpi.comresearchgate.net

Upon absorption of light, an electron is promoted from a filled d-orbital on the copper(I) center to an empty π* orbital on one of the ligands. This creates an excited state, often a singlet MLCT state (¹MLCT). researchgate.net This initial excited state can then undergo intersystem crossing (ISC) to a longer-lived triplet MLCT state (³MLCT). researchgate.net The geometry of the copper center often changes in the excited state, flattening from a pseudo-tetrahedral ground state towards a more planar configuration. researchgate.netinnovationnewsnetwork.com

The energy and lifetime of these charge transfer states are highly dependent on the nature of the ligands and the solvent environment. mdpi.com The strong reducing potential of the excited state makes these compounds suitable for applications in photoredox catalysis and solar energy conversion. mdpi.comresearchgate.net The study of this compound would involve characterizing these charge transfer states using techniques like transient absorption spectroscopy to understand its excited-state dynamics and potential for light-driven applications.

Table 3: Illustrative Photophysical Properties of a Representative Copper(I) Complex, [Cu(dmp)₂]⁺

| Property | Description | Value |

| λ_abs (max) | Wavelength of maximum absorption (MLCT band) | ~450 nm |

| λ_em (max) | Wavelength of maximum emission | ~730 nm |

| τ | Excited-state lifetime (³MLCT) | ~100 ns (in degassed CH₂Cl₂) |

| Φ_em | Emission quantum yield | ~0.01 (in degassed CH₂Cl₂) |

Note: dmp = 2,9-dimethyl-1,10-phenanthroline. Values are approximate and can vary with conditions.

Computational Chemistry and Theoretical Modeling

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of many-body systems. It is widely applied to transition metal complexes to study their geometry, stability, and reactivity. For copper(I) systems, which are closed-shell d¹⁰ complexes, DFT calculations can be performed with high accuracy. cuni.czresearchgate.net

A fundamental application of DFT is the determination of the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. For azanium;copper(1+);diacetate, this would involve calculating the optimal bond lengths, bond angles, and dihedral angles between the copper(I) ion, the two acetate (B1210297) ligands, and the azanium cation. DFT calculations can also identify and characterize the structures of short-lived intermediates and the high-energy transition states that connect reactants, intermediates, and products in a chemical reaction. ucsb.eduresearchgate.net

The energetic analysis of these optimized structures allows for the calculation of reaction energies, activation barriers, and thermodynamic stabilities. Synchronous transit methods are often employed to locate transition states when the reactant and product structures are known. ucsb.educam.ac.uk In studies of related copper(I) complexes with nitrogen ligands, DFT has been instrumental in mapping out reaction pathways and understanding kinetic versus thermodynamic control. researchgate.netnih.gov

| Parameter | Typical Calculated Value | Significance |

|---|---|---|

| Cu-O Bond Length (Å) | 1.95 - 2.10 | Indicates the strength of the coordination bond between copper and the acetate oxygen. |

| Cu-N Distance (Å) | > 3.00 | Suggests the azanium ion acts as a counter-ion rather than a directly coordinated ligand. |

| O-Cu-O Bond Angle (°) | ~120 - 150 | Defines the primary coordination geometry around the Cu(I) center, likely distorted from ideal geometries. |

| Cu-O-C Bond Angle (°) | ~125 - 135 | Describes the geometry of the coordinated acetate ligand. |

DFT calculations provide detailed information about the molecular orbitals (MOs) of a complex, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and composition of these frontier orbitals are crucial for understanding the compound's reactivity, electronic transitions, and stability. researchgate.net For a copper(I) complex, the HOMO is typically centered on the metal d-orbitals, while the LUMO may have significant ligand character.

Natural Population Analysis (NPA) or similar methods can be used to calculate the partial atomic charges on each atom. researchgate.net This analysis reveals the charge distribution within the complex, indicating the degree of covalent versus ionic character in the metal-ligand bonds and identifying potential sites for nucleophilic or electrophilic attack. In related copper-ammonia complexes, charge analysis has shown significant donation effects from the nitrogen ligands to the copper center. cuni.czresearchgate.net

| Atom/Group | Calculated Partial Charge (a.u.) | Interpretation |

|---|---|---|

| Cu | +0.4 to +0.6 | Indicates significant charge donation from ligands, resulting in a charge less than the formal +1 oxidation state. |

| Acetate Oxygen (coordinated) | -0.7 to -0.9 | Shows strong polarization due to coordination with the copper ion. |

| Azanium (NH₄⁺) | ~+1.0 | Confirms its role as a distinct, charge-balancing counter-ion. |

DFT methods are highly effective for predicting various spectroscopic properties. Time-Dependent DFT (TD-DFT) is the standard method for calculating electronic excitation energies, which correspond to the absorption bands observed in UV-Vis spectra. uni-muenchen.deresearchgate.netmdpi.com By analyzing the MOs involved in these transitions, the nature of the absorption bands (e.g., metal-to-ligand charge transfer, d-d transitions) can be assigned. sci-culture.comrsc.org

DFT can also predict Nuclear Magnetic Resonance (NMR) parameters. nih.gov By calculating nuclear shielding tensors, one can predict the chemical shifts for NMR-active nuclei like ¹H and ¹³C. acs.orgacs.org While predicting NMR spectra for paramagnetic Cu(II) complexes is complex, calculations for diamagnetic Cu(I) systems are more straightforward and can achieve high accuracy, aiding in the interpretation of experimental spectra. nih.govscribd.com

| Spectroscopic Parameter | Predicted Value | Computational Method |

|---|---|---|

| UV-Vis λmax (nm) | 250 - 300 | TD-DFT |

| 1H NMR Chemical Shift (acetate CH₃, ppm) | 1.8 - 2.2 | DFT (GIAO method) |

| 13C NMR Chemical Shift (acetate COO, ppm) | 175 - 185 | DFT (GIAO method) |

Molecular Dynamics (MD) Simulations of this compound Complexes

While DFT provides a static picture of a molecule at minimum energy, Molecular Dynamics (MD) simulations model the dynamic behavior of atoms and molecules over time. MD simulations solve Newton's equations of motion for a system of interacting atoms, providing insights into conformational dynamics, solvent effects, and transport properties. nih.govnih.gov

MD simulations can reveal the flexibility of the copper-acetate coordination sphere and the motion of the azanium counter-ion in a solvent. nih.govrsc.org These simulations track the trajectories of all atoms over time (from picoseconds to microseconds), allowing for the analysis of conformational equilibria and the dynamics of ligand association or dissociation. For copper complexes, MD studies have shown how the protein or ligand framework can influence the coordination geometry and flexibility, which is crucial for biological function and reactivity. nih.govnih.gov In solution, the this compound complex would be expected to exhibit dynamic interactions between the ionic components and the surrounding solvent molecules. ucl.ac.uk

When dissolved in a polar solvent like water, the ions will be solvated. MD simulations are particularly useful for studying the structure and dynamics of these solvation shells. nih.gov For the copper(I) ion, simulations can determine its coordination number, the average number of water molecules in its first and second hydration shells, and the residence time of these water molecules. researchgate.netacs.org This information is critical for understanding the stability of the complex in solution and the mechanism of ligand-exchange reactions. Studies on hydrated copper ions have shown that the coordination environment is highly dynamic and sensitive to the ion's oxidation state. cuni.cz

| Property | Typical Calculated Value | Significance |

|---|---|---|

| First Shell Coordination Number | 2 - 4 | Represents the number of water molecules directly interacting with the Cu(I) ion. |

| Cu-O(water) Distance (Å) | 2.1 - 2.4 | Average distance to the nearest water molecules. |

| Water Residence Time (ps) | 10 - 50 | Indicates the lability of the hydration shell, with shorter times suggesting faster exchange with other ligands. |

Quantum Chemical Studies on Isotope Fractionation

Quantum chemical calculations are a powerful tool for investigating the equilibrium isotope fractionation of copper (⁶³Cu and ⁶⁵Cu) in complexes like this compound. These studies, typically based on density functional theory (DFT) and Hartree-Fock approximations, can predict how different isotopes distribute among various chemical species. elsevierpure.comresearchgate.net The fractionation of copper isotopes is sensitive to the coordination environment and the type of ligands bound to the copper ion. elsevierpure.com

Theoretical calculations on Cu(I) complexes with ligands such as chlorides and hydrosulfides have shown that significant copper isotope fractionation can be predicted. elsevierpure.com The vibrational frequencies of the copper complex, which are key to determining isotope fractionation, are influenced by the bond lengths and coordination number of the copper ion. elsevierpure.com Generally, complexes with longer bond lengths and larger coordination numbers tend to exhibit greater isotope fractionation. elsevierpure.com

For this compound, the acetate ligands would play a crucial role in determining the extent of ⁶⁵Cu and ⁶³Cu fractionation. The vibrational frequency shifts due to isotopic substitution are most prominent in the stretching and bending modes of the Cu-ligand bonds. researchgate.net By calculating the reduced partition function ratio (β-factor) for different isotopologues, the direction and magnitude of isotope fractionation can be determined. The following table provides a hypothetical summary of calculated copper isotope fractionation for different types of Cu(I) complexes, which can serve as a model for understanding the potential behavior of this compound. elsevierpure.com

| Cu(I) Complex Type | Coordination Environment | Calculated 10³lnβ (⁶⁵Cu/⁶³Cu) | Predicted ⁶⁵Cu Enrichment |

| Linear (e.g., with Cl⁻) | Two-coordinate | ~0.5 | Moderate |

| Trigonal Planar (e.g., with Cl⁻) | Three-coordinate | ~0.8 | High |

| Tetrahedral (e.g., with HS⁻) | Four-coordinate | ~1.2 | Very High |

This table presents generalized data from studies on copper chloride and hydrosulfide (B80085) complexes to illustrate the principles of isotope fractionation. elsevierpure.com

Machine Learning Approaches Integrated with Quantum Chemistry for Catalytic Prediction

The integration of machine learning (ML) with quantum chemistry (QC) offers a promising avenue for predicting the catalytic activity of copper complexes, including this compound. mdpi.comnih.govfrontiersin.org This approach can overcome the computational cost of traditional high-throughput screening based solely on QC methods. researchgate.net By training ML models on a dataset of QC-calculated properties, it is possible to predict the performance of new catalysts with high accuracy and speed. mdpi.comnih.gov

In the context of copper-catalyzed reactions, such as P-H insertion reactions, researchers have successfully used a combination of DFT calculations and ML algorithms to predict reaction yields. mdpi.comnih.govresearchgate.net The process typically involves identifying the reaction's transition state using DFT and then extracting a set of descriptors that characterize the electronic and steric properties of the catalyst and reactants. mdpi.comnih.gov These descriptors are then used to train an ML model, such as a Support Vector Machine (SVM), to predict the catalytic outcome. mdpi.comnih.gov

For a potential catalyst like this compound, this integrated approach could be used to screen its effectiveness for various organic transformations. The first step would be to perform DFT calculations to determine the transition state structures for the desired reaction. Key descriptors, such as bond lengths, bond angles, atomic charges, and orbital energies, would then be extracted. researchgate.net An ML model trained on a relevant dataset of copper catalysts could then predict the catalytic efficiency of the this compound complex. mdpi.comnih.gov The table below showcases the types of descriptors and the performance of different ML models in a study on copper-catalyzed reactions. mdpi.comnih.govresearchgate.net

| Machine Learning Model | Key Descriptors Used | Prediction Accuracy | Cross-Validation Correlation |

| Support Vector Machine (SVM) | Atomic charges, bond lengths, steric parameters | 97% | >80% |

| Random Forest (RF) | Electronic properties, molecular orbital energies | 92% | ~75% |

| Gradient Boosting (GB) | Geometric and energetic parameters | 95% | ~78% |

This table is based on findings from studies on copper-catalyzed P-H insertion reactions and illustrates the potential of integrating machine learning with quantum chemistry for catalytic prediction. mdpi.comnih.govresearchgate.net

Applications in Materials Science

Precursors for Nanomaterial Synthesis

Copper acetate (B1210297) compounds are excellent precursors for producing ultra-high purity compounds and nanoscale materials. americanelements.comamericanelements.com Their utility in this area stems from their ability to decompose or be reduced to form metallic copper or copper oxide nanostructures under controlled conditions.

The synthesis of copper nanoparticles (CuNPs) has garnered significant attention due to their high electrical conductivity, catalytic activity, and cost-effectiveness compared to noble metals like gold and silver. mdpi.com Copper acetate, typically copper(II) acetate, is a commonly used precursor in various synthesis methods. mdpi.commdpi.com

One prominent method is thermal decomposition , where a copper acetate complex is heated in a high-boiling-point solvent. For instance, copper nano/microparticles have been synthesized by decomposing copper(II) acetate monohydrate in octadecene at 290°C. nih.gov In such syntheses, other reagents like stearic acid and 1-octadecanol can act as capping and mild reducing agents, respectively, to control the size and prevent the oxidation of the nanoparticles. nih.gov

Another widely used technique is chemical reduction in an aqueous solution. In this method, a copper salt like copper acetate is reduced using agents such as hydrazine (B178648) or sodium borohydride (B1222165). mdpi.comnih.gov The process is often carried out at room temperature. nih.gov Short-chain carboxylic acids, like lactic acid or glycolic acid, can be employed as capping agents to stabilize the nanoparticles and prevent agglomeration, resulting in stable CuNPs with diameters of less than 10 nm. nih.gov The choice of capping agent is crucial as it also influences the properties of the resulting nanomaterial, such as the temperature required for its removal when fabricating conductive films. nih.gov While many studies use copper(II) precursors, copper(I) compounds are also recognized as valuable precursors for creating oxide-free copper nanoparticles. nih.gov

| Synthesis Method | Copper Precursor | Reducing/Other Agents | Resulting Nanoparticle Size | Key Findings |

|---|---|---|---|---|

| Thermal Decomposition | Copper(II) acetate monohydrate | Stearic acid (capping), 1-octadecanol (reducing) | ~87 ± 19 nm | Produces crystalline copper nano/microparticles that can be converted to copper oxide via heat treatment. nih.gov |

| Aqueous Chemical Reduction | Copper acetate | Hydrazine (reducing), Lactic acid (capping) | < 10 nm | Yields highly stable nanoparticles; the resulting films show high conductivity after low-temperature annealing. nih.gov |

| Microwave-Assisted Polyol Synthesis | Copper(II) acetate bipyridine complex | Ethylene (B1197577) glycol (solvent, reducing agent, surfactant) | ~80 nm | Produces a mixture of Cu and Cu₂O nanoparticles. researchgate.netscispace.com |

Copper oxide exists in two main stable forms, cupric oxide (CuO) and cuprous oxide (Cu₂O), both of which have significant applications in areas like catalysis and environmental remediation. scispace.com Copper acetate complexes are versatile precursors for synthesizing both phases of copper oxide nanoparticles.

The synthesis method often dictates the resulting copper oxide phase. For example, using a copper(II) acetate bipyridine complex as a precursor, pure CuO nanoparticles with a size of approximately 11 nm can be obtained through a solvothermal synthesis in an alkaline solution at 160°C. researchgate.netscispace.com In contrast, using the same precursor but employing a borohydride reduction method at room temperature yields a mixture of Cu₂O/CuO nanoparticles with an average size of about 16 nm. researchgate.netscispace.com The ability to tune the synthesis conditions to produce specific phases and sizes of copper oxide nanoparticles is critical for tailoring their properties to specific applications. researchgate.net

Integration into Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters (nodes) linked by organic molecules (linkers). unibo.itnih.gov Copper-based MOFs are particularly well-studied due to their potential in gas storage, separation, and catalysis. mdpi.com166.62.7 Copper acetates are frequently used as the metal source in the synthesis of these frameworks. mdpi.comresearchgate.net

While many copper MOFs are built from copper(II) nodes, frameworks containing copper(I) have unique catalytic properties. mdpi.com Copper(I) centers are particularly effective catalysts for certain organic reactions, most notably the azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". mdpi.com

In these MOFs, the coordinatively unsaturated Cu(I) sites act as the active catalytic centers. mdpi.com These sites can be generated by synthesizing the MOF with a Cu(I) precursor or by post-synthetic reduction of a Cu(II)-based MOF. nih.gov For example, a reduced copper MOF (rCu-MOF) containing Cu(I) ions demonstrated high activity and recyclability in facilitating CuAAC reactions. nih.gov The porous and crystalline nature of the MOF structure allows reactants to access the active copper sites while preventing the metal centers from leaching, a common problem with homogeneous catalysts. mdpi.com

The properties of a MOF are determined not only by the metal node but also significantly by the organic linker that connects them. nih.gov The chemical nature of the linker, including its length, geometry, and functional groups, dictates the topology, pore size, and chemical environment within the framework. unibo.it

The interaction between the metal ion and the coordinating atoms of the linker is described by ligand field theory. This "ligand field" influences the electronic properties of the metal center, which in turn affects the MOF's characteristics, such as its catalytic activity, luminescence, and adsorption capabilities. For instance, modifying the linker can tune the electronic properties of the copper nodes, enhancing their ability to adsorb and activate molecules like carbon dioxide. mdpi.com The choice of linker is a critical design element that allows for the fine-tuning of MOF properties for specific applications. unibo.it

Advanced Materials for Electronics and Sensors

Copper acetate compounds are also involved in the fabrication of advanced materials for the electronics industry, from creating conductive traces to synthesizing next-generation materials like graphene. chemimpex.comchemiis.com

The use of copper acetate in electroplating is one such application, where it helps to deposit smooth, uniform, and corrosion-resistant layers of copper, which is essential for manufacturing printed circuit boards (PCBs). americanelements.comchemiis.com More advanced applications involve its role as a precursor for materials with unique electronic properties. For example, copper(I) acetate is noted for its use in developing conductive polymers and nanomaterials for sensor applications. chemimpex.com

A significant area of research is the use of copper acetate in the production of graphene. Graphene, a single layer of carbon atoms arranged in a honeycomb lattice, possesses exceptional electrical and mechanical properties. rsc.orgmdpi.com Chemical Vapor Deposition (CVD) on copper foils is a leading method for producing large-area, high-quality graphene. nih.govmdpi.com

Recent studies have shown that using copper(II) acetate as a gaseous additive during the CVD process can significantly improve the quality of the graphene film. The copper acetate volatilizes and decomposes, supplying copper clusters to the gas phase. These clusters act as catalysts, effectively reducing the activation energy for the decomposition of the carbon source (e.g., methane), which leads to graphene with fewer defects and improved electrical performance. nih.gov This method facilitates the transfer-free growth of graphene on dielectric substrates, overcoming a major hurdle in graphene-based device fabrication. nih.gov

Future Research Directions and Emerging Areas

Exploration of Novel Ligand Architectures for Enhanced Reactivity

The reactivity of the copper(I) catalytic center is profoundly influenced by its ligand environment. Future research will likely focus on designing and synthesizing novel ligand architectures to enhance the catalytic performance of copper(I) acetate (B1210297) systems.

Key Research Thrusts: